N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Efficient syntheses of dibenz[b,f][1,4]oxazepin derivatives are achieved through tandem reduction-lactamization reactions, utilizing precursors available via nucleophilic aromatic substitution and Ullmann coupling. This methodology facilitates the production of target heterocycles with high yields, showcasing the chemical's utility in creating complex molecular structures (Bunce & Schammerhorn, 2006).
Pharmacological Applications
The compound is structurally related to antiallergic agents, with studies demonstrating its potential in synthesizing orally active antiallergic derivatives. These synthesized compounds exhibit potent inhibitory effects on specific allergic reactions in animal models, indicating the chemical's relevance in developing new therapeutic agents (Ohshima et al., 1992).
Catalytic and Asymmetric Synthesis
Catalytic enantioselective aza-Reformatsky reactions involving cyclic dibenzo[b,f][1,4]oxazepines have been reported. These reactions lead to the synthesis of chiral derivatives with high yields and enantioselectivities, demonstrating the chemical's role in advancing asymmetric synthesis techniques (Munck et al., 2017).
Receptor Binding and Pharmacology
Studies have explored the influence of chlorine substitution patterns on pharmacological activities, particularly regarding histamine receptors and selected GPCRs. These investigations provide insights into how structural modifications of dibenzo[b,f][1,4]oxazepin derivatives can affect receptor selectivity and specificity, contributing to the development of drugs with targeted pharmacological profiles (Naporra et al., 2016).
Anti-inflammatory Activity
The compound's derivatives have been synthesized and evaluated for anti-inflammatory activity. Tricyclic systems, including dibenzoxepin derivatives, show significant anti-inflammatory effects in animal models, underscoring their potential in creating new anti-inflammatory medications (Ackrell et al., 1978).
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-11-7-8-14-12(9-11)16(20)18(2)13-5-3-4-6-15(13)21-14/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRNJEAGHQNDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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